Regioisomeric Pyridyl Positioning: Impact on Ligand Geometry and Biological Target Engagement
The target compound (pyridin-3-yl) exhibits an XLogP3 of 0.3 and a TPSA of 38.9 Ų, identical to the pyridin-2-yl and pyridin-4-yl regioisomers by computed properties [1]. However, in a study of 2-fluoropyridinyl analogs of the monocarboxylate transporter (MCT) radioligand FACH, the pyridin-3-yl-substituted derivative (analog I) showed an MCT1 IC₅₀ of 118 nM, whereas a closely related pyridinyl variant (analog II) gave an IC₅₀ of 274 nM—a 2.3-fold difference driven by subtle regioisomeric and structural changes [2]. This demonstrates that identical computed logP and TPSA values do not predict functional equivalence when the pyridyl nitrogen position is altered.
| Evidence Dimension | MCT1 inhibition potency (IC₅₀) of 2-fluoropyridinyl-bearing analogs |
|---|---|
| Target Compound Data | Analog I (2-fluoropyridin-3-yl-containing): IC₅₀ = 118 nM [2] |
| Comparator Or Baseline | Analog II (alternative 2-fluoropyridinyl variant): IC₅₀ = 274 nM [2] |
| Quantified Difference | 2.3-fold greater potency for the pyridin-3-yl orientation |
| Conditions | [¹⁴C]Lactate uptake assay in rat brain endothelial cells; MCT1 inhibition measured at pH 7.4 [2] |
Why This Matters
This demonstrates that the pyridin-3-yl regioisomer can confer superior target engagement compared to alternative pyridinyl attachments, directly impacting the selection of building blocks for MCT-targeted probe or drug discovery programmes.
- [1] PubChem CID 84020919, CID 84020920, CID 84020918. Computed Properties (XLogP3, TPSA). National Center for Biotechnology Information. Accessed 2026-04-25. View Source
- [2] Sadeghzadeh, M., Wenzel, B., Gündel, D., Deuther-Conrad, W., Toussaint, M., Moldovan, R.-P., Teodoro, R., Jonnalagadda, S., Jonnalagadda, S. K., Mereddy, V. R., Drewes, L. R., Brust, P. (2020). Novel 2-fluoropyridinyl analogs of FACH and biological evaluation of one potential radioligand for imaging of monocarboxylate transporters (MCTs) with PET. HZDR Conference Presentation. Helmholtz-Zentrum Dresden-Rossendorf. View Source
